molecular formula C5H7N3O B2821168 N-cyclopropyl-1,3,4-oxadiazol-2-amine CAS No. 1551493-99-2

N-cyclopropyl-1,3,4-oxadiazol-2-amine

Cat. No. B2821168
CAS RN: 1551493-99-2
M. Wt: 125.131
InChI Key: KKXJYXKBYJTWDG-UHFFFAOYSA-N
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Description

“N-cyclopropyl-1,3,4-oxadiazol-2-amine” is an organic compound that belongs to the class of compounds known as oxadiazoles . It is composed of a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The molecule is known to exhibit a wide range of biological activities .


Synthesis Analysis

Oxadiazoles, including “this compound”, can be synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Other methods involve the reaction of thiosemicarbazide intermediates with iodine .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered heterocyclic ring with two nitrogen atoms and one oxygen atom . The presence of two carbon atoms allows two substituents in the oxadiazole ring .


Chemical Reactions Analysis

Oxadiazoles, including “this compound”, can undergo various chemical reactions. For instance, they can participate in annulation reactions, followed by desulfurization/intramolecular rearrangement . They can also undergo one-pot reactions involving (N-isocyanimine)triphenylphosphorane, tertiary amines, and carboxylic acids .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its empirical formula is C5H7N3O, and its molecular weight is 125.13 .

Scientific Research Applications

Antibacterial Activity

N-cyclopropyl-1,3,4-oxadiazol-2-amine derivatives have shown potential in antibacterial applications. A study by (Singhai & Gupta, 2019) synthesized and evaluated these derivatives for antibacterial activity. The compounds demonstrated enhanced activities against both Gram-positive and Gram-negative organisms compared to ciprofloxacin, particularly against Staphylococcus aureus and Escherichia coli.

Anti-proliferative Activity

These derivatives also exhibit anti-proliferative properties. (Ali, Mahdi, & Razik, 2023) conducted an in silico evaluation of 1,3,4-oxadiazole derivatives as potential cyclin-dependent kinase 2 (CDK-2) inhibitors, a crucial component in cell proliferation. The study found that these compounds have strong binding interactions with CDK-2, suggesting their potential as anti-proliferative agents.

Synthesis and Characterization

The synthesis and characterization of 1,3,4-oxadiazole derivatives have been a focus of research due to their biological activities. Studies like (Wang et al., 2021) and (Ramazani & Rezaei, 2010) have developed methods for the facile synthesis of these compounds, emphasizing their importance in medicinal chemistry.

Antioxidant Properties

1,3,4-oxadiazol-2-amines, including N-cyclopropyl derivatives, have shown antioxidant properties. A study by (Beyzaei et al., 2021) proposed an ultrasound-assisted procedure for synthesizing these compounds and evaluated their antioxidant properties. The findings suggest potential therapeutic applications in diseases related to oxidative stress.

Anticancer Evaluation

Research has also explored the anticancer potential of 1,3,4-oxadiazole derivatives. (Caneschi et al., 2019) synthesized a series of these derivatives and evaluated their in vitro cytotoxic effects against various cancer cell lines, finding promising results that warrant further investigation.

Mechanism of Action

Target of Action

The primary target of N-cyclopropyl-1,3,4-oxadiazol-2-amine is acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. This process is essential for the proper functioning of the nervous system.

Mode of Action

This compound interacts with acetylcholinesterase by binding to the crucial amino acids present at the catalytic active site and peripheral anionic site of the enzyme . This interaction inhibits the enzyme’s activity, preventing the breakdown of acetylcholine and leading to an increase in its concentration.

Biochemical Pathways

The inhibition of acetylcholinesterase affects the cholinergic pathway, which plays a crucial role in memory, learning, and other cognitive functions . The increase in acetylcholine concentration enhances cholinergic transmission, which can have various downstream effects, including improved cognitive function.

Result of Action

The inhibition of acetylcholinesterase by this compound leads to an increase in acetylcholine concentration. This increase can enhance cholinergic transmission, potentially improving cognitive function . Therefore, this compound and its derivatives may be potential drug candidates for the treatment of Alzheimer’s disease .

Safety and Hazards

“N-cyclopropyl-1,3,4-oxadiazol-2-amine” is classified as Acute Tox. 3 Oral, indicating it is harmful if swallowed . It is recommended to avoid dust formation, contact with eyes, skin, or clothing, and ingestion and inhalation .

Future Directions

Oxadiazoles, including “N-cyclopropyl-1,3,4-oxadiazol-2-amine”, have shown potential in various fields such as medicine and agriculture due to their wide range of biological activities . Future research may focus on developing new methods of synthesizing complex structures containing oxadiazole rings .

properties

IUPAC Name

N-cyclopropyl-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-2-4(1)7-5-8-6-3-9-5/h3-4H,1-2H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXJYXKBYJTWDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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